molecular formula C12H11N3O B12631150 4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile CAS No. 918413-82-8

4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile

Cat. No.: B12631150
CAS No.: 918413-82-8
M. Wt: 213.23 g/mol
InChI Key: IECJLKDQPXYAOB-GFCCVEGCSA-N
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Description

4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile is a complex organic compound featuring an imidazole ring, a benzonitrile group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile typically involves the condensation of 1H-imidazole with 4-chloromethylbenzonitrile, followed by subsequent steps to introduce the hydroxyl group. One common method involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid
  • (3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one

Uniqueness

4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzonitrile group allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

918413-82-8

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]benzonitrile

InChI

InChI=1S/C12H11N3O/c1-15-8-14-7-11(15)12(16)10-4-2-9(6-13)3-5-10/h2-5,7-8,12,16H,1H3/t12-/m1/s1

InChI Key

IECJLKDQPXYAOB-GFCCVEGCSA-N

Isomeric SMILES

CN1C=NC=C1[C@@H](C2=CC=C(C=C2)C#N)O

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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